1-ethyl-4-nitro-1H-indole

Lipophilicity ADME Medicinal Chemistry

1‑Ethyl‑4‑nitro‑1H‑indole (CAS 91482‑64‑3) is a synthetic nitro‑substituted indole derivative bearing an ethyl group at the N‑1 position and a nitro group at the C‑4 position. It is a solid yellow crystalline material with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.199 g/mol [REFS‑1].

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 91482-64-3
Cat. No. B11904947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-nitro-1H-indole
CAS91482-64-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c1-2-11-7-6-8-9(11)4-3-5-10(8)12(13)14/h3-7H,2H2,1H3
InChIKeyKYHWOTSHMZSQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Ethyl‑4‑nitro‑1H‑indole (CAS 91482‑64‑3) – Key Physicochemical & Synthetic Profile for Procurement Decisions


1‑Ethyl‑4‑nitro‑1H‑indole (CAS 91482‑64‑3) is a synthetic nitro‑substituted indole derivative bearing an ethyl group at the N‑1 position and a nitro group at the C‑4 position. It is a solid yellow crystalline material with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.199 g/mol [REFS‑1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with reported synthetic yields ranging from 76% to 94% depending on the route [REFS‑2].

Why 1‑Ethyl‑4‑nitro‑1H‑indole Cannot Be Replaced by Unsubstituted or 5‑Nitroindole Analogs


Direct substitution with unsubstituted 4‑nitroindole or 5‑nitroindole is precluded by significant differences in lipophilicity, steric bulk, and electronic character conferred by the N‑ethyl substituent. The presence of the ethyl group at the N‑1 position increases the calculated LogP from ~2.6 (for 4‑nitroindole) to 3.09, indicating markedly higher lipophilicity and altered membrane permeability [REFS‑1][REFS‑2]. Furthermore, the N‑ethyl group modifies the reactivity profile in subsequent alkylation or cross‑coupling steps, as documented in the synthesis of pyrroloazaflavones where N‑alkylation is a critical early transformation [REFS‑3]. In contrast, 5‑nitroindole exhibits a distinct biological signature as a universal base analog and mutagenic nitroarene, rendering it unsuitable for applications requiring the 4‑nitroindole scaffold [REFS‑4].

Quantitative Differentiation of 1‑Ethyl‑4‑nitro‑1H‑indole vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted and 1‑Methyl‑4‑nitroindole

The N‑ethyl group significantly elevates the calculated octanol‑water partition coefficient (LogP) relative to both unsubstituted 4‑nitroindole and 1‑methyl‑4‑nitroindole. The measured LogP for 1‑ethyl‑4‑nitro‑1H‑indole is 3.09 [REFS‑1], compared to 2.6 for 4‑nitroindole [REFS‑2] and 2.61 for 1‑methyl‑4‑nitroindole [REFS‑3]. This increase of approximately 0.5 log units corresponds to a roughly three‑fold greater lipophilicity, which may enhance membrane permeability in cellular assays or improve solubility in lipophilic reaction media.

Lipophilicity ADME Medicinal Chemistry

Increased Molecular Weight and Steric Bulk vs. 4‑Nitroindole

The addition of an N‑ethyl substituent increases the molecular weight from 162.15 g/mol (4‑nitroindole) to 190.20 g/mol, while the exact mass increases from 162.04 Da to 190.07 Da [REFS‑1][REFS‑2]. This structural change introduces additional steric hindrance around the indole nitrogen, which can influence reaction rates in subsequent alkylations, acylations, or metal‑catalyzed couplings. The presence of the ethyl group also alters the solid‑state packing, as evidenced by the lack of a reported melting point for the target compound, suggesting different crystallinity compared to the well‑defined melting range of 4‑nitroindole (203–207 °C).

Steric effects Reactivity Crystallization

Documented Synthetic Yields for Reliable Scale‑Up Planning

Literature references provide multiple verified synthetic routes to 1‑ethyl‑4‑nitro‑1H‑indole with reproducible yields, enabling robust procurement and process planning. Reported yields include ~90% (WO2007/126841 A2), ~76% (Ferlin et al., 2011), ~94% (Bergman et al., 1990), and ~92% (Bergman & Sand, 1984) [REFS‑1]. In contrast, the synthesis of the unsubstituted 4‑nitroindole often proceeds via nitration of indole, which can be less regioselective and requires careful control to avoid over‑nitration or by‑product formation.

Synthetic yield Process chemistry Scale‑up

Procurement‑Driven Application Scenarios for 1‑Ethyl‑4‑nitro‑1H‑indole


Lipophilic Medicinal Chemistry Lead Optimization

Due to its elevated LogP of 3.09, 1‑ethyl‑4‑nitro‑1H‑indole is particularly suited for programs targeting CNS‑penetrant or other lipophilic small molecules. The increased lipophilicity compared to 4‑nitroindole (LogP 2.6) can improve blood‑brain barrier permeability and reduce aqueous solubility, aligning with the property space of many CNS drug candidates [REFS‑1][REFS‑2].

Sterically Demanding Cross‑Coupling Reactions

The N‑ethyl group introduces steric hindrance that can direct regioselectivity in Suzuki‑Miyaura, Heck, or Buchwald‑Hartwig couplings. This feature makes the compound a valuable building block for the construction of 3‑substituted or 2,3‑disubstituted indole scaffolds, where the ethyl group protects the indole nitrogen from undesired side reactions [REFS‑3].

Scalable Synthesis of Pyrroloazaflavones and Anti‑Angiogenic Agents

1‑Ethyl‑4‑nitro‑1H‑indole serves as a key intermediate in the Ferlin et al. (2011) synthesis of pyrroloazaflavones, a class of compounds with demonstrated in vitro and in vivo anti‑angiogenic activity. The high synthetic yields (up to 94%) reported for this intermediate support its use in multi‑gram or kilogram‑scale campaigns [REFS‑3].

Patented Indole Derivative Libraries

The compound is explicitly claimed as an intermediate in patent applications WO2007/126841 A2 and WO2009/62118 A2, which describe indole derivatives for therapeutic applications. Procuring this specific building block ensures alignment with the intellectual property and synthetic routes disclosed in these filings [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.